8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
Overview
Description
8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry
Preparation Methods
The synthesis of 8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one can be achieved through various synthetic routes. One common method involves a three-component reaction, where a trifluoromethylated hexahydropyrrolo[1,2-a]pyrimidin-6-one is synthesized using a combination of reagents under specific conditions . The reaction typically involves the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with various biological targets. For example, derivatives of pyrrolo[1,2-a]pyrimidine have been studied for their anticancer and antimicrobial properties . Additionally, in the industrial sector, this compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one can be compared with other similar compounds such as imidazo[1,2-a]pyrimidines and pyrrolo[2,3-d]pyrimidines. These compounds share a similar core structure but differ in their substituents and specific biological activities .
Properties
IUPAC Name |
8a-(4-methylphenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-3-5-12(6-4-11)14-8-7-13(17)16(14)10-2-9-15-14/h3-6,15H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSRYRXQCPOXJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CCC(=O)N2CCCN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177782 | |
Record name | Hexahydro-8a-(4-methylphenyl)pyrrolo[1,2-a]pyrimidin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6029-27-2 | |
Record name | Hexahydro-8a-(4-methylphenyl)pyrrolo[1,2-a]pyrimidin-6(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6029-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-8a-(4-methylphenyl)pyrrolo[1,2-a]pyrimidin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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